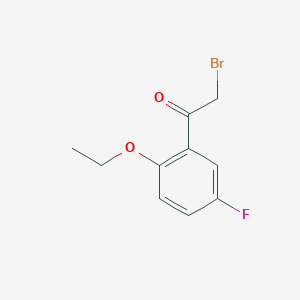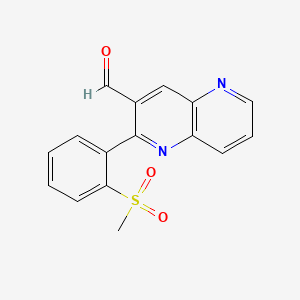![molecular formula C9H12FNO B8647040 (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL](/img/structure/B8647040.png)
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is a chiral compound with a specific stereochemistry, indicated by the (S)-configuration This compound features a fluorine atom on the phenyl ring, an aminoethyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using a fluorinating agent such as Selectfluor.
Aminoethylation: Addition of the aminoethyl group through a nucleophilic substitution reaction, often using ethyleneimine.
Reduction: Reduction of the intermediate compound to introduce the hydroxymethyl group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The aminoethyl group can participate in ionic interactions, while the hydroxymethyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(4-(1-aminoethyl)-3-fluorophenyl)methanol: The enantiomer of the compound, differing in stereochemistry.
(S)-(4-(1-aminoethyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(S)-(4-(1-aminoethyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens like chlorine or bromine.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
[4-[(1S)-1-aminoethyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-3-2-7(5-12)4-9(8)10/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
Clé InChI |
VAOYLMISGFLPQE-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)CO)F)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-](/img/structure/B8647025.png)


![5-Methoxy-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8647041.png)
![1-[2-Methoxy-4-(methylsulfanyl)phenyl]propan-2-one](/img/structure/B8647047.png)
